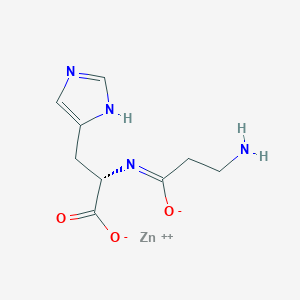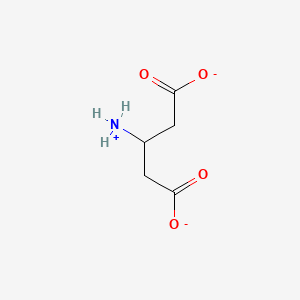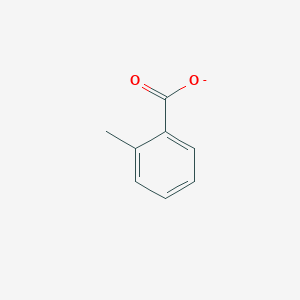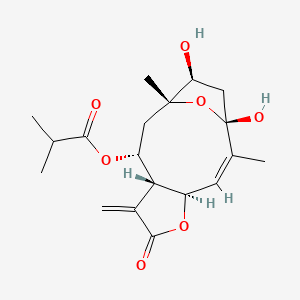
3-Buten-2-ol, 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, 2-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-alpha-ionyl acetate, also known as a-isomethylionyl acetate or 3-methyl-α-ionyl acetic acid, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. 3-Methyl-alpha-ionyl acetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3-methyl-alpha-ionyl acetate is primarily located in the membrane (predicted from logP) and cytoplasm. 3-Methyl-alpha-ionyl acetate has a floral, fruity, and powdery taste.
3-methyl-alpha-ionyl acetate is a sesquiterpenoid.
Aplicaciones Científicas De Investigación
Synthesis of Key Intermediates
- 3-Buten-2-ol derivatives have been utilized in synthesizing various intermediates. For example, they are used in the preparation of compounds like retinol acetate and carotenoid, demonstrating the importance of this chemical in the synthesis of significant organic molecules (Shen Run-pu, 2008).
Development of Fragrance Compounds
- The compound has been integral in the synthesis of fragrance compounds, particularly those related to α-ionone, a fragrance chemical with a violet-like scent. This application highlights the chemical's role in the fragrance industry (L. Re & H. Schinz, 1958).
Synthesis of Structurally Complex Compounds
- Research has shown the use of 3-buten-2-ol derivatives in synthesizing structurally complex compounds, such as β-damascone and β-ionone isomers. These compounds have applications in various fields, including fragrances and possibly pharmaceuticals (J. Witteveen & A. V. D. Weerdt, 1982).
Catalytic Reactions and Organic Synthesis
- The derivatives of 3-buten-2-ol are used in catalytic reactions and organic synthesis processes. For example, they are involved in the synthesis of α-methylenebutyrolactones and other cyclic compounds, demonstrating their utility in complex organic syntheses (MatsudaIsamu, 1978).
Role in Pesticide Development
- There has been research into using derivatives of 3-buten-2-ol for developing pesticides. These studies explore the potential of these compounds in controlling agricultural pests, underscoring their importance in agrochemical research (M. Irani, R. Ranjbar-Karimi & H. Izadi, 2016).
Antifungal Properties
- Derivatives of 3-buten-2-ol have been studied for their antifungal properties, indicating potential applications in the development of antifungal agents for agricultural and pharmaceutical use (T. Banerjee & P. Dureja, 2010).
Propiedades
Número CAS |
68555-61-3 |
|---|---|
Fórmula molecular |
C16H26O2 |
Peso molecular |
250.38 g/mol |
Nombre IUPAC |
[3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-yl] acetate |
InChI |
InChI=1S/C16H26O2/c1-11-8-7-9-16(5,6)15(11)10-12(2)13(3)18-14(4)17/h8,10,13,15H,7,9H2,1-6H3 |
Clave InChI |
TYUPZTIJMKMYHL-ZRDIBKRKSA-N |
SMILES isomérico |
CC1=CCCC(C1/C=C(\C)/C(C)OC(=O)C)(C)C |
SMILES |
CC1=CCCC(C1C=C(C)C(C)OC(=O)C)(C)C |
SMILES canónico |
CC1=CCCC(C1C=C(C)C(C)OC(=O)C)(C)C |
Densidad |
0.925-0.935 |
Otros números CAS |
68555-61-3 |
Descripción física |
Colourless liquid; Vetivert-violet aroma |
Solubilidad |
Soluble in hexane; Insoluble in water Soluble (in ethanol) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,5-Hexanediol, 6-[6-(3-hydroxy-1,5-undecadienyl)-2-pyridinyl]-, [R-[R*,S*-(E,Z)]]-](/img/structure/B1238987.png)
![methyl (2E)-2-(3-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)hydrazinecarboxylate](/img/structure/B1238990.png)







![Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-2,2-dimethyl-](/img/structure/B1239000.png)
![3-[4-(3-Methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)pyrrole-2,5-dione](/img/structure/B1239001.png)
![3,3',3'',3'''-[(7S,8S,12S,13S)-3,8,13,17-tetrakis(carboxymethyl)-8,13,15-trimethyl-7,8,12,13,20,24-hexahydroporphyrin-2,7,12,18-tetrayl]tetrapropanoic acid](/img/structure/B1239004.png)
